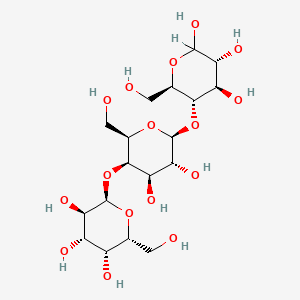
alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc
Description
Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc is a trisaccharide composed of three monosaccharides: alpha-D-galactose, beta-D-galactose, and D-glucose. This compound is a type of glycosylgalactose, where the alpha-D-galactopyranosyl residue is attached at the 4-position of beta-D-galactopyranose, which in turn is linked to D-glucose .
Properties
CAS No. |
80446-87-3 |
|---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 |
InChI Key |
FYGDTMLNYKFZSV-JMEHBOGVSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Synonyms |
Gal-1-4-Gal-1-4-Glc Galalpha1-4Galbeta1-4Glc Galp-1-4-Galp-Glcp globotriaose globotriose P(k) trisaccharide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc typically involves glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosyl donor and acceptor are then activated under specific conditions to form the glycosidic bonds. Common reagents used in these reactions include silver triflate (AgOTf) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
Industrial Production Methods
Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming the desired glycosidic bonds. This method is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid (HIO4) or bromine water (Br2/H2O) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in developing therapeutic agents and vaccines.
Mechanism of Action
The mechanism of action of alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including immune responses and cell signaling. The compound’s structure allows it to bind to specific receptors, triggering downstream effects that influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Gal-(1->4)-D-Gal: A disaccharide consisting of alpha-D-galactose and D-galactose.
Alpha-D-Gal-(1->4)-alpha-D-Gal-OMe: A methyl glycoside derivative of alpha-D-galactose.
Galactose-alpha-1,3-galactose: A trisaccharide involved in immune responses and allergic reactions.
Uniqueness
Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc is unique due to its specific glycosidic linkages and the combination of alpha-D-galactose, beta-D-galactose, and D-glucose. This structure imparts distinct biological properties and interactions, making it valuable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


